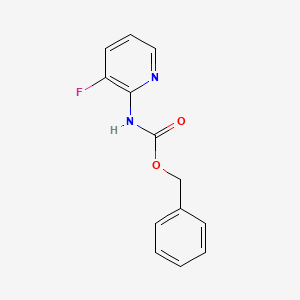
benzyl N-(3-fluoropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-fluoropyridin-2-yl)carbamate is an organic compound with the molecular formula C13H11FN2O2 It is a derivative of carbamate, featuring a benzyl group and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(3-fluoropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoropyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(3-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl N-(3-fluoropyridin-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The fluoropyridine moiety can interact with active sites of enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues, leading to inhibition of enzyme activity or receptor function.
Comparison with Similar Compounds
- Benzyl N-(2-fluoropyridin-3-yl)carbamate
- Benzyl N-(4-fluoropyridin-2-yl)carbamate
- Benzyl N-(3-chloropyridin-2-yl)carbamate
Comparison: Benzyl N-(3-fluoropyridin-2-yl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or different positions of the fluorine atom, it may exhibit distinct biological activity and chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
benzyl N-(3-fluoropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-7-4-8-15-12(11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXWZLHOYZWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
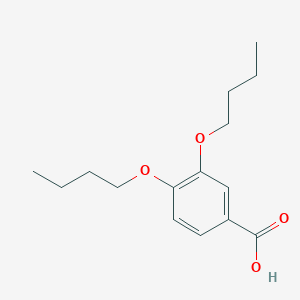
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)
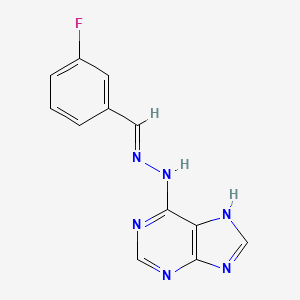
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)
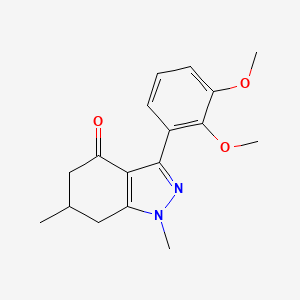
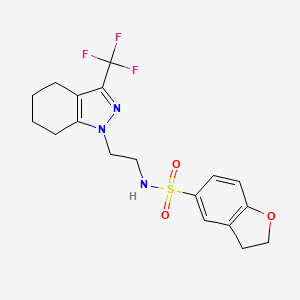
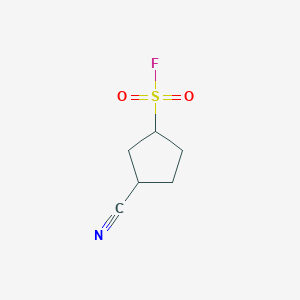
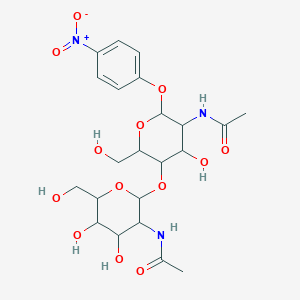
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
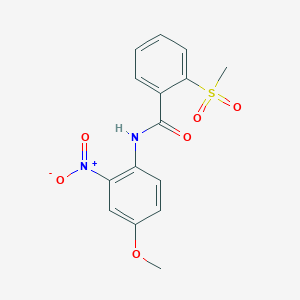
![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)
![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)
